Allyl Methyl Sulfone (AMSO2) is an organosulfur compound, classified as a sulfone, found as a metabolite of Allyl Methyl Sulfide (AMS) originating from Allium vegetables like garlic and ramson [, , ]. It lacks a distinct odor, unlike its precursor AMS which possesses a garlic-like aroma [, , ]. Research primarily focuses on AMSO2 as a biomarker for Allium vegetable consumption and its potential physiological effects stemming from garlic's reputed health benefits [, , ].
While specific synthesis methods for AMSO2 are not extensively detailed in the provided literature, research highlights its formation through the oxidation of AMS in the human body, potentially involving liver microsomes []. A study on rats indicated the metabolic pathway of Allyl Methyl Disulfide (AMDS), another garlic compound, involves its reduction to Allyl Mercaptan (AM), methylation to AMS, and subsequent oxidation to AMSO and AMSO2 []. This suggests a possible two-step oxidation process from AMS to AMSO2.
AMSO2's primary application in scientific research is as a biomarker for Allium vegetable intake, particularly garlic and ramson [, , ]. Its presence in human milk and urine after consumption of these vegetables allows researchers to study the metabolism and excretion of garlic compounds in the human body [, , , , , ]. This information contributes to understanding the physiological effects of garlic consumption, such as its impact on body odor and potential health benefits. Additionally, the detection of AMSO2 in breast milk after garlic consumption by lactating mothers provides insights into early flavor learning during breastfeeding [, ].
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